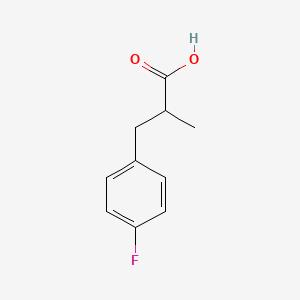
3-(4-Fluorophenyl)-2-methylpropanoic acid
概要
説明
“3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H . The molecular weight is 168.16 . This compound may be used in the synthesis of 2-oxopiperazine guanidine analog .
Molecular Structure Analysis
The molecular formula of “3-(4-Fluorophenyl)propionic acid” is C9H9FO2 . The monoisotopic mass is 168.058655 Da .Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)propionic acid” is a solid . It has a melting point of 86-91 °C . The SMILES string is OC(=O)CCc1ccc(F)cc1 . The InChI is 1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) .科学的研究の応用
1. Applications in Asymmetric Synthesis
3-(4-Fluorophenyl)-2-methylpropanoic acid and its derivatives have been utilized in various asymmetric synthesis processes. For instance, Crameri et al. (1997) developed a practical synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, demonstrating the compound's relevance in medical chemistry (Crameri, Foricher, Scalone, & Schmid, 1997).
2. Role in Synthesis of Antiandrogen and SSRIs
The compound has also found applications in the synthesis of pharmaceuticals such as nonsteroidal antiandrogens and selective serotonin reuptake inhibitors (SSRIs). Tucker and Chesterson (1988) reported on the resolution of a nonsteroidal antiandrogen using a precursor related to 3-(4-Fluorophenyl)-2-methylpropanoic acid (Tucker & Chesterson, 1988). Similarly, Keverline-Frantz et al. (1998) explored the synthesis and ligand binding of tropane ring analogues of paroxetine, a well-known SSRI, using a derivative of 3-(4-Fluorophenyl)-2-methylpropanoic acid (Keverline-Frantz et al., 1998).
3. Use in Organic and Medicinal Chemistry Research
In the broader context of organic and medicinal chemistry, this compound and its analogues play a significant role. For example, Drewes et al. (1992) described the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters, which are structurally related to 3-(4-Fluorophenyl)-2-methylpropanoic acid (Drewes, Emslie, Field, Khan, & Ramesar, 1992). Such studies contribute to the development of new pharmaceuticals and provide insights into molecular interactions and reactions.
4. Insights into Biochemical Transformations
Research has also been conducted on the biochemical transformations involving fluorophenols, which are closely related to 3-(4-Fluorophenyl)-2-methylpropanoic acid. Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the transformation of phenol to benzoate, shedding light on the metabolic pathways of similar compounds (Genthner, Townsend, & Chapman, 1989).
Safety And Hazards
特性
IUPAC Name |
3-(4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWBMCKJLTZFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methylpropanoic acid | |
CAS RN |
22138-73-4 | |
| Record name | 3-(4-fluorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

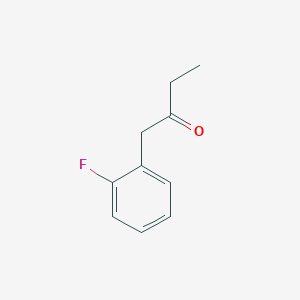
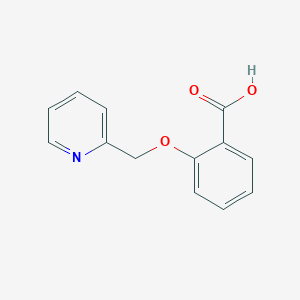
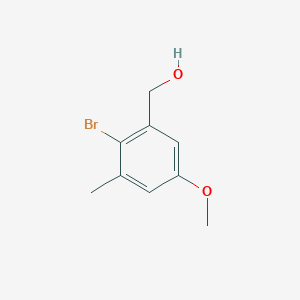
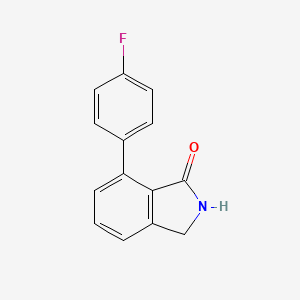
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)
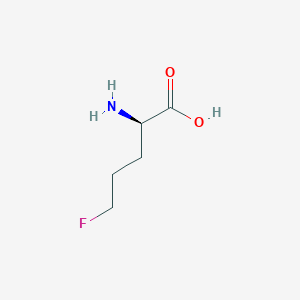




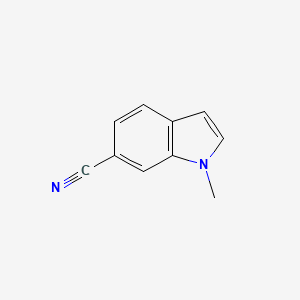
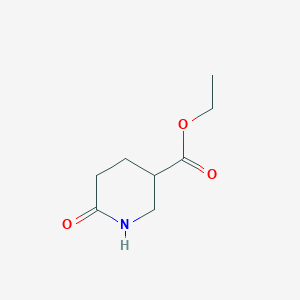

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)